2-Methyl-4-(p-tolyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

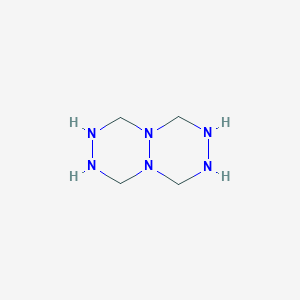

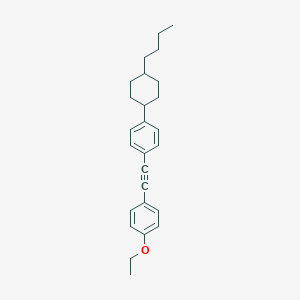

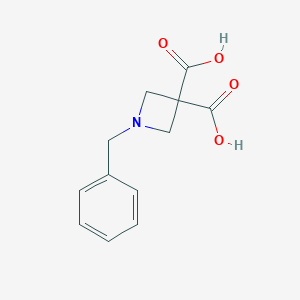

“2-Methyl-4-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H12N2 . It is a type of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines are common in many natural products as well as synthetic drugs with various biological activities .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-(p-tolyl)pyrimidine” were not found, general methods for synthesizing pyrimidines involve the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(p-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-4-(p-tolyl)pyrimidine” were not found, pyrimidines in general are known to undergo various chemical reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Aplicaciones Científicas De Investigación

Structural and Optical Properties : Pyrimidine derivatives, including those similar to 2-Methyl-4-(p-tolyl)pyrimidine, have been studied for their promising applications in medicine and nonlinear optics (NLO). The structural parameters of these compounds align well with experimental data, indicating potential for applications in optoelectronics and high-tech applications due to their considerable NLO characteristics (Hussain et al., 2020).

Conformational Stability in tRNA : Research on pyrimidine nucleotide residues of tRNAs, which share structural similarities with 2-Methyl-4-(p-tolyl)pyrimidine, shows that certain modifications can stabilize specific conformations, impacting the role of tRNA in protein synthesis (Kawai et al., 1992).

Synthesis and Biological Activity : Studies on pyrimidine derivatives focus on chemical modifications to optimize biological properties, such as enhanced analgesic properties. The structure and activity of these compounds, including those structurally related to 2-Methyl-4-(p-tolyl)pyrimidine, are subjects of ongoing research (Ukrainets et al., 2015).

Triplex DNA Formation : Modifications in pyrimidine derivatives, like 2-Methyl-4-(p-tolyl)pyrimidine, can enhance the formation of pyrimidine motif triplex DNA at physiological pH, crucial for therapeutic applications in gene expression control (Torigoe et al., 2001).

Antibacterial Activity : Novel pyrimidine derivatives, akin to 2-Methyl-4-(p-tolyl)pyrimidine, have been synthesized and shown to possess antibacterial properties against various microbial strains, indicating potential applications in antimicrobial research (Lahmidi et al., 2019).

UV-Induced DNA Damage Repair : Pyrimidine derivatives are studied in the context of DNA damage and repair, particularly concerning UV-induced photoproducts in DNA. Understanding these processes is vital for insights into UV-induced mutagenesis and cancer research (Kim et al., 1994).

Electrochemical Properties : Substituted pyrimidines, including those structurally related to 2-Methyl-4-(p-tolyl)pyrimidine, have been studied for their electrochemical reduction properties in various solvents, contributing to understanding their reactivity and potential applications in electrochemistry (O'Reilly & Elving, 1977).

Direcciones Futuras

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This could be a potential future direction for the research and development of “2-Methyl-4-(p-tolyl)pyrimidine” and similar compounds.

Propiedades

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOQZWZDLZDOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507433 |

Source

|

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(p-tolyl)pyrimidine | |

CAS RN |

19927-61-8 |

Source

|

| Record name | 2-Methyl-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)